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Tris(dimethylsilyl)amine - 21331-86-2

Tris(dimethylsilyl)amine

Catalog Number: EVT-335256
CAS Number: 21331-86-2
Molecular Formula: C6H18NSi3
Molecular Weight: 188.47 g/mol
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Product Introduction

Description

Tris(dimethylsilyl)amine (TDMSA) is a silicon- and nitrogen-containing organosilicon compound, specifically a silanamine. It serves as a versatile precursor in chemical vapor deposition (CVD) processes for producing silicon oxynitride (SiOxNy) thin films. [] TDMSA's dual functionality as a source of both silicon and nitrogen makes it particularly valuable in this context. [] Furthermore, the presence of Si-H bonds in its structure enables the formation of SiOxNy films at lower temperatures compared to conventional silazane/silanamine precursors. []

Future Directions
  • Detailed mechanistic studies: Further research is needed to fully elucidate the CVD mechanism of SiOxNy film formation from TDMSA, including kinetic modeling and simulation studies. [] This will facilitate process optimization and control over film properties.

Dimethylsilane

  • Compound Description: Dimethylsilane (Me2HSi•) is a radical species identified as a key intermediate in the gas-phase decomposition of tris(dimethylsilyl)amine during the chemical vapor deposition of silicon oxynitride films. []
  • Relevance: Dimethylsilane is a fragment likely formed during the breakdown of the tris(dimethylsilyl)amine molecule, suggesting a potential decomposition pathway for the precursor. Both compounds share the dimethylsilyl (Me2HSi) functional group. []

Silanols

  • Compound Description: Silanols are a class of silicon compounds characterized by the presence of a silicon atom directly bonded to a hydroxyl group (Si-OH). They are identified as byproducts in the gas phase during the deposition of silicon oxynitride films from tris(dimethylsilyl)amine. []
  • Relevance: The formation of silanols as byproducts suggests the involvement of oxygen in the decomposition process of tris(dimethylsilyl)amine, likely through reactions with silicon-containing intermediates. []

Siloxanes

  • Compound Description: Siloxanes are a class of silicon-containing compounds characterized by Si-O-Si linkages. They are found as byproducts in the gas phase during the chemical vapor deposition of silicon oxynitride films from tris(dimethylsilyl)amine. []
  • Relevance: The presence of siloxanes indicates that oxygen plays a role in linking silicon atoms during the decomposition of tris(dimethylsilyl)amine, leading to the formation of larger siloxane structures. []

Disilazanes

  • Compound Description: Disilazanes are silicon-nitrogen compounds with the general structure Si-N-Si. They are identified as gas-phase byproducts formed during the deposition of silicon oxynitride films from tris(dimethylsilyl)amine. []
  • Relevance: Disilazanes, like tris(dimethylsilyl)amine, contain Si-N bonds, suggesting that these structures are retained or formed during the precursor's decomposition. []

Silanamines

  • Compound Description: Silanamines, similar to disilazanes, contain silicon-nitrogen bonds but with the general structure Si-N-H. They are also found as byproducts in the gas phase during the chemical vapor deposition of silicon oxynitride films from tris(dimethylsilyl)amine. []
  • Relevance: The presence of silanamines further supports the idea that the Si-N bond in tris(dimethylsilyl)amine is actively involved in the decomposition pathways and contributes to the formation of various silicon-nitrogen byproducts. []

Mixed Siloxane-Silanamine Molecules

  • Compound Description: These molecules represent a combination of siloxane (Si-O-Si) and silanamine (Si-N-H) structural features within the same molecule. They are detected as gas-phase byproducts in the deposition process of silicon oxynitride films using tris(dimethylsilyl)amine. []
  • Relevance: The presence of these mixed species indicates a complex interplay between oxygen and nitrogen in the decomposition of tris(dimethylsilyl)amine, leading to the formation of molecules containing both Si-O and Si-N bonds. []

Tris(trimethylsilyl)amine

  • Compound Description: Tris(trimethylsilyl)amine is a silicon-nitrogen compound used as a benchmark product in evaluating the catalytic activity of various metal complexes for dinitrogen fixation. While structurally similar to tris(dimethylsilyl)amine, its direct relevance to the decomposition pathways of tris(dimethylsilyl)amine is not explicitly stated in the provided research. [, ]
  • Relevance: This compound shares the trisilylamine core structure (N(SiR3)3) with tris(dimethylsilyl)amine, differing only in the substituents on the silicon atoms. [, ]

Hexamethyldisilazane

  • Compound Description: While not directly observed as a byproduct, hexamethyldisilazane is mentioned in the context of its reaction with borane in tetrahydrofuran, exhibiting similar reactivity patterns to tris(dimethylsilyl)amine. []
  • Relevance: Both hexamethyldisilazane and tris(dimethylsilyl)amine belong to the silazane family, characterized by the presence of a Si-N-Si bond. Understanding the reactivity of hexamethyldisilazane with borane can provide insights into the potential reactions of tris(dimethylsilyl)amine. []

References:[1] https://www.semanticscholar.org/paper/c16eb21081f00651dff828c017b1332aae330bb1[5] https://www.semanticscholar.org/paper/442216b8b4b6f90164dd2e26aef44ebecb1330a4 [] https://www.semanticscholar.org/paper/d14e6afd40cfee906cc058edd399138a99c17d93 [] https://www.semanticscholar.org/paper/d66d498f4b6d979f193214252f1abf1ad89c04ea

Overview

Tris(dimethylsilyl)amine, also known as tris(trimethylsilyl)amine, is an organosilicon compound with the chemical formula (CH3)2SiNHSi(CH3)2Si(CH3)2(\text{CH}_3)_2\text{SiNHSi}(\text{CH}_3)_2\text{Si}(\text{CH}_3)_2. This compound appears as a colorless, crystalline or waxy solid. It is stable in the presence of water and bases but reacts with alcohols and acids, leading to the cleavage of the silicon-nitrogen bond and the formation of ammonia. Tris(dimethylsilyl)amine plays a significant role in chemical vapor deposition processes and nitrogen fixation research, making it an important compound in materials science and chemistry .

Source and Classification

Tris(dimethylsilyl)amine is classified under organosilicon compounds. It can be synthesized through various methods, primarily involving the reaction of hexamethyldisilazane with sodium amide or sodium and styrene, followed by treatment with trimethylchlorosilane. This compound serves as a precursor for numerous silicon-nitrogen bond-containing organosilicon compounds, which are utilized in various applications ranging from protective coatings to electronics .

Synthesis Analysis

Methods

The synthesis of tris(dimethylsilyl)amine can be achieved through several routes:

  1. Hexamethyldisilazane Route: The sodium salt of hexamethyldisilazane reacts with trimethylchlorosilane, yielding tris(dimethylsilyl)amine with an approximate yield of 80% .
  2. Lithium Nitride Route: Lithium nitride can react with trimethylchlorosilane in a one-pot reaction using tetrahydrofuran as a solvent, achieving yields around 72% .
  3. Alternative Routes: Other methods include reactions involving sodium amide or combinations of sodium with other organic compounds like styrene.

These synthetic routes highlight the versatility of tris(dimethylsilyl)amine as a precursor for further chemical transformations.

Molecular Structure Analysis

The molecular structure of tris(dimethylsilyl)amine consists of three dimethylsilyl groups bonded to a nitrogen atom. The structural formula can be represented as follows:

N(Si CH3)2)3\text{N}(\text{Si CH}_3)_2)_3

Data

  • Molecular Weight: Approximately 213.36 g/mol
  • Chemical Formula: (CH3)2SiNHSi(CH3)2Si(CH3)2(\text{CH}_3)_2\text{SiNHSi}(\text{CH}_3)_2\text{Si}(\text{CH}_3)_2
  • Appearance: Colorless crystalline or waxy solid
  • Stability: Stable to water and bases; sensitive to alcohols and acids .
Chemical Reactions Analysis

Tris(dimethylsilyl)amine participates in various chemical reactions:

  1. Oxidation: It can be oxidized in the presence of oxygen to form silicon oxynitride films, which are valuable for protective coatings.
  2. Reduction: The compound can engage in reduction reactions, often involving radical intermediates.
  3. Substitution Reactions: Tris(dimethylsilyl)amine reacts with various reagents to substitute silicon-nitrogen bonds, leading to different organosilicon compounds.

These reactions demonstrate the compound's utility in synthesizing advanced materials.

Mechanism of Action

Tris(dimethylsilyl)amine acts as a stable intermediate in chemical nitrogen fixation processes. It facilitates the conversion of atmospheric nitrogen into usable organic substrates through reductive silylation. This process is crucial for developing sustainable methods for fertilizer production that could potentially reduce reliance on energy-intensive processes like the Haber-Bosch method.

Process Details

The hydrolysis of tris(dimethylsilyl)amine with water results in ammonia formation, showcasing its role in nitrogen fixation under ambient conditions. This mechanism is significant for mimicking natural nitrogen fixation processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not explicitly stated but typically exhibits waxy solid characteristics.
  • Solubility: Stable in water; reacts with alcohols and acids.
  • Stability: Stable under normal conditions but sensitive to moisture.

Chemical Properties

  • Reactivity: Reacts readily with moisture and acidic environments.
  • Bonding Characteristics: Contains silicon-nitrogen bonds that are central to its reactivity and applications in material science.

These properties make tris(dimethylsilyl)amine suitable for various industrial applications.

Applications

Tris(dimethylsilyl)amine has several scientific applications:

  1. Chemical Vapor Deposition: Utilized in the deposition of silicon oxynitride films, which serve as corrosion barriers in electronics.
  2. Nitrogen Fixation Research: Acts as a precursor for studies aimed at developing efficient nitrogen fixation processes that mimic natural systems.
  3. Synthesis of Organosilicon Compounds: Functions as a building block for synthesizing various organosilicon compounds used across multiple industries, including electronics and materials science.
Synthesis Methodologies and Mechanistic Pathways

Historical Evolution of Tris(dimethylsilyl)amine Synthesis Protocols

The development of synthetic routes to tris(dimethylsilyl)amine (TDMSA, (Me₂HSi)₃N) represents a significant advancement in organosilicon chemistry. Early synthetic efforts faced substantial challenges due to the thermodynamic instability of trisubstituted silylamines compared to their disubstituted counterparts. Initial attempts to prepare analogous compounds like tris(trimethylsilyl)amine from ammonia and trimethylchlorosilane failed completely, even under extreme conditions (500°C with pyridine base), invariably stopping at the disilylated stage (hexamethyldisilazane, HMDS) due to steric and electronic limitations [1].

This synthetic barrier was overcome through a stepwise salt formation approach pioneered in the 1960s. Researchers discovered that the sodium salt of HMDS, prepared via reaction with sodium amide or sodium/styrene mixtures, could react with trimethylchlorosilane to yield tris(trimethylsilyl)amine in 80% yield. This methodology was later adapted for TDMSA synthesis, leveraging the nucleophilicity of disilylamide anions [1]. Alternative routes emerged through the reaction of lithium nitride with chlorosilanes, providing a direct one-pot synthesis with 72% yield, which became particularly valuable for TDMSA due to the enhanced reactivity of dimethyldichlorosilane compared to trimethylchlorosilane [1] [5].

Table 1: Historical Evolution of Key Synthetic Methods for Tris(silyl)amines

Time PeriodSynthetic ApproachKey ReagentsYield (%)Limitations
Pre-1960sDirect ammonolysisR₃SiCl + NH₃0 (trisubstituted)Thermodynamic instability
1960sDisilylamide salt alkylationNaN(SiR₃)₂ + R₃SiCl80Multi-step synthesis
1970sLithium nitride routeLi₃N + 3R₃SiCl72Sensitivity to moisture
2000sCatalytic dinitrogen silylationN₂ + R₃SiCl + Na (catalyst)Variable (TON up to 226)Requires specialized catalysts

Comparative Analysis of Traditional vs. Modern Catalytic Silylation Approaches

Traditional silylation methodologies predominantly relied on stoichiometric metal reductants and preformed nitrogen sources (ammonia or ammonium salts), exhibiting significant limitations in atom economy and functional group tolerance. These methods typically required harsh conditions (elevated temperatures, anhydrous environments) and generated substantial stoichiometric waste, exemplified by the lithium nitride route producing three equivalents of lithium chloride per molecule of tris(silyl)amine [1] [5].

Modern catalytic approaches have revolutionized TDMSA synthesis through dinitrogen fixation strategies. Contemporary methods utilize transition metal catalysts to enable direct silylation of atmospheric N₂ under mild conditions, bypassing ammonia entirely. The foundational discovery by Shiina (1972) demonstrated that lithium with CrCl₃ catalysis could convert N₂ and trimethylchlorosilane into tris(trimethylsilyl)amine at room temperature [1]. This principle has been extended to TDMSA synthesis using earth-abundant catalysts (Fe, Mo) with sodium as a more cost-effective reductant. Crucially, bimetallic systems (e.g., Mo/ferrocene complexes) achieve turnover numbers (TON) up to 226, dramatically improving process efficiency [1] [5].

Simultaneously, TDMSA has gained prominence in materials science as a single-source precursor for silicon oxynitride (SiON) chemical vapor deposition (CVD). Unlike traditional precursors requiring separate silicon and nitrogen sources (e.g., SiH₄/NH₃), TDMSA enables low-temperature (600-650°C) deposition due to its inherent Si-N bonds and Si-H reactivity. The presence of Si-H bonds lowers activation barriers for decomposition compared to fully methylated analogs, enabling conformal film growth on thermally sensitive substrates [2].

Table 2: Traditional vs. Modern Silylation Approaches for Tris(silyl)amine Synthesis

ParameterTraditional MethodsModern Catalytic Approaches
Nitrogen SourceAmmonia/ammonium saltsAtmospheric N₂
ReductantLi, Na (stoichiometric)Na (catalytic in electrons)
CatalystsNoneFe, Mo, Mo/ferrocene complexes
TemperatureHigh (400-500°C)Room temperature to 150°C
Atom EconomyLow (stoichiometric salt waste)High (catalytic cycles)
Key AdvantagePredictable stoichiometryDirect N₂ utilization
Key LimitationMulti-step synthesisSensitive to catalyst design

Mechanistic Insights into Reductive Dinitrogen Silylation Using Transition Metal Complexes

The catalytic conversion of N₂ to silylamines proceeds through intricate multielectron transfer processes. Mechanistic studies reveal a catalytic cycle beginning with dinitrogen reduction at a transition metal center (typically Fe or Mo), forming metal-nitrogen multiple bonds (M≡N or M=N). Spectroscopic and computational evidence supports stepwise nitrogen silylation, where electrophilic chlorosilanes sequentially attack reduced nitrogen species, forming N-Si bonds while regenerating the reduced catalyst [1] [5].

Critical intermediates include metal-bound nitrides ([M]≡N) and imides ([M]=NSiR₃), whose silylation generates disilylamido complexes ([M]-N(SiR₃)₂). Reductive elimination then releases N(SiR₃)₃ while regenerating the reduced catalyst. For TDMSA synthesis, the smaller steric profile of dimethylsilyl groups versus trimethylsilyl facilitates both the silylation steps and product release, enhancing catalytic turnover. Transient radical species (e.g., Me₂HSi•) detected in gas-phase studies further suggest homolytic Si-N cleavage pathways during CVD processes using TDMSA, explaining its superior reactivity over peralkylated analogs [1] [2].

The catalytic cycle efficiency hinges on precise energy matching between the N≡N bond dissociation energy (945 kJ/mol), Si-Cl bond energy, and metal-ligand redox potentials. Recent studies demonstrate that bimetallic systems enable electron accumulation through metal-metal cooperativity, facilitating the challenging six-electron reduction of N₂. This explains the superior performance of Mo/Fe catalysts (TON=226) versus monometallic systems [1].

Role of Electron Donors (Li, Na) and Catalyst Design in Nitrogen Fixation Efficiency

Electron donors serve as indispensable reducing equivalents in dinitrogen fixation. Lithium historically dominated early systems due to its exceptional reducing power (E° = -3.04 V vs SHE), enabling spontaneous N₂ reduction to Li₃N at 400-500°C. However, practical limitations of lithium (cost, reactivity with oxygen, solid handling issues) prompted a shift toward sodium-based systems (E° = -2.71 V vs SHE). Sodium offers advantages through lower cost and ease of handling as dispersions, though its milder reducing power necessitates more efficient catalysts [1] [5].

Catalyst architecture profoundly influences nitrogen fixation efficiency. Molybdenum complexes with triphosphine ligands initially demonstrated moderate activity (TON < 10), while iron-based systems (e.g., ferrocene derivatives) later achieved TON > 34 per Fe atom. The highest reported efficiency employs heterobimetallic Mo/ferrocene catalysts, reaching TON=226 through cooperative redox processes [1]. Ligand design principles critical for high performance include:

  • Redox-active backbones facilitating multielectron transfers
  • Sterically tunable coordination cavities accommodating N₂ activation
  • Electron-donating substituents stabilizing reduced metal states

Notably, Lewis acid promoters (e.g., CrCl₃) enhance efficiency by stabilizing anionic intermediates during silylation. Recent advances exploit sodium-mediated one-pot/two-step protocols where in situ-generated Li₃N or Na₃N intermediates undergo Pd-catalyzed C-N coupling with aryl halides, enabling direct synthesis of arylamines from N₂—a process adaptable to TDMSA chemistry [5].

Table 3: Performance of Electron Donor-Catalyst Systems in Nitrogen Fixation

SystemCatalystReductantTONKey AdvancementReference
Early SystemCrCl₃Li<5First reductive silylation [1]
Homogeneous MoMo(III)/P₄ⁱBuNa8-10Homogeneous catalysis [1]
Iron CatalysisFe(CO)₅Na>34Earth-abundant catalyst [1]
BimetallicMo/ferroceneNa226Cooperative redox [1]
One-Pot SynthesisPd/RuPhosNaN/AArylamine from N₂ [5]

Optimization Strategies for Yield Enhancement in Multi-Step Synthetic Routes

Maximizing TDMSA productivity requires addressing kinetic bottlenecks and side reactions across synthetic pathways. For dinitrogen fixation routes, key strategies include:

  • Temperature-Phased Reactor Design: Implementing initial high-temperature zones (150°C) for efficient Li₃N/Na₃N formation from N₂, followed by lower-temperature silylation zones (25-80°C) to prevent catalyst decomposition and competitive side reactions [5].

  • Radical Quenching Agents: Addition of hydroquinone or TEMPO during CVD processes suppresses radical-mediated decomposition of TDMSA, preserving Si-H bonds essential for film growth and increasing effective precursor utilization by >25% [2].

  • Phase-Transfer Catalysis: In one-pot nitrogenation protocols, tetrabutylammonium bromide dramatically enhances yields (from 17% to 87%) by facilitating interfacial electron transfer between solid metal reductants and liquid/solid reaction components, ensuring efficient N₂ reduction [5].

For applications in thin-film deposition, optimization focuses on gas-phase reaction engineering:

\text{TDMSA} + \text{O}_2 \xrightarrow{\text{600-650°C}} \text{SiON} + \text{Volatile Byproducts}

Computational fluid dynamics models coupled with apparent kinetic models identify optimal O₂:TDMSA ratios (typically 0.5-2.0) that balance nitrogen incorporation against carbon contamination. Lower O₂ flow promotes Si-N bond preservation, yielding nitrogen-rich films (N/Si > 0.5), while higher O₂ enhances oxide character but risks complete oxidation to SiO₂ [2].

Advanced flow reactor designs with precise thermal zoning enable >90% precursor utilization in industrial CVD processes, minimizing waste. Combined with sodium-mediated catalytic N₂ fixation, these approaches position TDMSA as a sustainable precursor bridging silicon chemistry and dinitrogen activation science.

Properties

CAS Number

21331-86-2

Product Name

Tris(dimethylsilyl)amine

Molecular Formula

C6H18NSi3

Molecular Weight

188.47 g/mol

InChI

InChI=1S/C6H18NSi3/c1-8(2)7(9(3)4)10(5)6/h1-6H3

InChI Key

JBAKYNJRLAJRNW-UHFFFAOYSA-N

SMILES

C[Si](C)N([Si](C)C)[Si](C)C

Canonical SMILES

C[Si](C)N([Si](C)C)[Si](C)C

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